3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
Description
3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS: 820245-81-6) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group at position 2, a methyl group at position 7, and an acrylic acid moiety at position 3 . This structure combines aromatic heterocycles with polar and halogenated substituents, making it a candidate for applications in medicinal chemistry and materials science. The bromine atom enhances molecular weight and polarizability, while the acrylic acid group introduces hydrogen-bonding capability and solubility in polar solvents.
Properties
IUPAC Name |
(E)-3-[2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-8-9-20-14(6-7-16(21)22)17(19-15(20)10-11)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,21,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAQRIMGPMGBC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-bromo ketones.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction where a bromophenyl boronic acid is coupled with the imidazo[1,2-a]pyridine core.
Addition of the acrylic acid moiety: This can be done through a Heck reaction where an acrylic acid derivative is coupled with the bromophenyl-imidazo[1,2-a]pyridine intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Methyl/Chloro: The bromophenyl group in the target compound increases molecular weight (~370 g/mol estimated) compared to the methyl (R = CH₃, ~305 g/mol) and chloro (R = Cl, ~325 g/mol) analogs.
Physicochemical Properties
- Solubility : The acrylic acid group in all compounds enhances aqueous solubility, but the bromine’s electron-withdrawing effect may reduce solubility slightly compared to the methyl analog .
- Stability : Bromine’s higher atomic mass may confer metabolic stability compared to chlorine or methyl substituents, extending half-life in biological systems.
Biological Activity
3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group and an acrylic acid moiety enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
The compound's IUPAC name is (E)-3-[2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid. It has a molecular formula of C17H13BrN2O2 and a molecular weight of 353.20 g/mol. The structural characteristics contribute to its unique biological activity profile.
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-[2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
| Molecular Formula | C17H13BrN2O2 |
| Molecular Weight | 353.20 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it may inhibit various kinases by binding to their active sites, thereby disrupting signal transduction pathways involved in cell proliferation and survival. This mechanism positions it as a potential candidate for anticancer therapy.
Biological Activity and Case Studies
Research has demonstrated the compound's significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridines exhibit potent activity against breast carcinoma (MCF-7) and other cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative efficacy of related compounds, this compound was compared with other derivatives. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth in MCF-7 cells with an IC50 value indicative of its potency.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 1.73 | MCF-7 |
| 7a (related compound) | 0.25 | FaDu |
The morphological changes observed in treated cells included cell rounding and detachment, indicating cytotoxicity. Further analysis revealed that the compound induced autophagy and apoptosis, as evidenced by increased levels of cleaved caspase-3 in Western blot assays.
Comparative Analysis
When compared to similar compounds lacking the bromine atom or containing different halogens (e.g., chlorine), this compound demonstrated enhanced binding affinity and biological activity due to the unique properties imparted by the bromophenyl group.
| Compound Comparison | Biological Activity |
|---|---|
| This compound | High antiproliferative activity |
| 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid | Moderate activity |
| 3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid | Lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
